2-(Hydroxymethyl)-4-propylphenol
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Overview
Description
2-(Hydroxymethyl)-4-propylphenol is an organic compound that belongs to the class of phenols It features a hydroxymethyl group (-CH₂OH) attached to the second carbon of the benzene ring and a propyl group (-C₃H₇) attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-propylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with propyl bromide in the presence of a base, followed by the hydroxymethylation of the resulting 4-propylphenol using formaldehyde and a base such as sodium hydroxide . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acids can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4-propylphenol
Reduction: 2-Methyl-4-propylphenol
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-(Hydroxymethyl)-4-propylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of phenolic compounds on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-propylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The phenolic group can undergo redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-4-methylphenol
- 2-(Hydroxymethyl)-4-ethylphenol
- 2-(Hydroxymethyl)-4-butylphenol
Uniqueness
2-(Hydroxymethyl)-4-propylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its shorter or longer alkyl chain analogs .
Properties
IUPAC Name |
2-(hydroxymethyl)-4-propylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h4-6,11-12H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUAJVXWMYIKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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